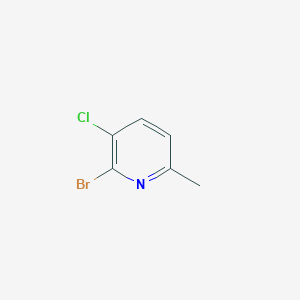

2-Bromo-3-chloro-6-methylpyridine

Description

The exact mass of the compound 2-Bromo-3-chloro-6-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-3-chloro-6-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-chloro-6-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-chloro-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFYRLIRUHFKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856684 | |

| Record name | 2-Bromo-3-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-97-6 | |

| Record name | 2-Bromo-3-chloro-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloro-6-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-chloro-6-methylpyridine (CAS No. 1211582-97-6): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, substituted pyridines represent a privileged scaffold, present in a multitude of approved drugs and clinical candidates. This technical guide provides an in-depth exploration of 2-Bromo-3-chloro-6-methylpyridine (CAS No. 1211582-97-6), a versatile intermediate whose unique substitution pattern offers a gateway to a diverse range of complex molecular architectures, particularly in the realm of kinase inhibitors.

This guide will delve into the essential physicochemical properties, synthesis, and reactivity of 2-Bromo-3-chloro-6-methylpyridine. We will explore its strategic application in drug discovery, with a focus on its role as a precursor to potent kinase inhibitors. Detailed, field-proven experimental protocols and mechanistic insights are provided to empower researchers to effectively utilize this valuable chemical entity in their synthetic endeavors.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use in the laboratory.

| Property | Value | Source |

| CAS Number | 1211582-97-6 | [PubChem][1] |

| Molecular Formula | C₆H₅BrClN | [PubChem][1] |

| Molecular Weight | 206.47 g/mol | [PubChem][1] |

| IUPAC Name | 2-bromo-3-chloro-6-methylpyridine | [PubChem][1] |

| SMILES | CC1=NC(=C(C=C1)Cl)Br | [PubChem][1] |

| Appearance | White to light yellow powder or solid | [Various Suppliers] |

Safety and Handling:

2-Bromo-3-chloro-6-methylpyridine is associated with the following GHS hazard classifications[1]:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Standard laboratory safety protocols should be strictly adhered to when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of 2-Bromo-3-chloro-6-methylpyridine

The synthesis of 2-Bromo-3-chloro-6-methylpyridine is most strategically achieved through a Sandmeyer-type reaction, starting from the corresponding aminopyridine precursor, 2-amino-3-chloro-6-methylpyridine. This approach leverages the well-established transformation of an amino group into a bromo group via a diazonium salt intermediate.

Caption: Synthetic route to 2-Bromo-3-chloro-6-methylpyridine.

Detailed Experimental Protocol: Synthesis of 2-Bromo-3-chloro-6-methylpyridine

This protocol is based on established Sandmeyer reaction procedures for heterocyclic amines[2][3].

Materials:

-

2-amino-3-chloro-6-methylpyridine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Separatory funnel

Procedure:

-

Diazotization:

-

In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-3-chloro-6-methylpyridine (1.0 eq) in 48% hydrobromic acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 2-Bromo-3-chloro-6-methylpyridine.

-

Causality Behind Experimental Choices:

-

Low Temperature for Diazotization: Diazonium salts are generally unstable and can decompose at higher temperatures. Maintaining a low temperature (0-5 °C) is crucial for the successful formation and stability of the diazonium intermediate.

-

Copper(I) Bromide Catalyst: CuBr acts as a catalyst in the Sandmeyer reaction, facilitating the radical-nucleophilic aromatic substitution of the diazonium group with a bromide ion.

-

Acidic Conditions: The initial diazotization is carried out in a strong acid (HBr) to generate nitrous acid in situ from sodium nitrite and to keep the aminopyridine protonated and soluble.

Reactivity and Strategic Applications in Drug Discovery

The synthetic utility of 2-Bromo-3-chloro-6-methylpyridine lies in the differential reactivity of its two halogen substituents. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 2-position, while retaining the chlorine atom at the 3-position for subsequent transformations or as a key pharmacophoric element.

Sources

An In-Depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-6-methylpyridine: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

The strategic synthesis of halogenated pyridines is a cornerstone of modern medicinal and agrochemical development. Among these, 2-Bromo-3-chloro-6-methylpyridine stands out as a versatile intermediate, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a detailed exploration of the most viable synthetic pathways to this key building block, focusing on the selection of starting materials, reaction mechanisms, and detailed experimental protocols.

Strategic Importance of 2-Bromo-3-chloro-6-methylpyridine

The unique substitution pattern of 2-Bromo-3-chloro-6-methylpyridine, featuring distinct bromine and chlorine atoms at the 2- and 3-positions, respectively, along with a methyl group at the 6-position, makes it a highly valuable precursor. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization through various cross-coupling reactions, while the methyl group can be a site for further modification or a crucial element for biological activity. This trifecta of functional handles has led to its use as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Synthetic Strategies: A Comparative Analysis

Two primary retrosynthetic approaches are considered the most practical for the synthesis of 2-Bromo-3-chloro-6-methylpyridine, primarily differing in the sequence of halogen introduction.

Strategy 1: Regioselective Chlorination of a Brominated Precursor

This approach leverages the commercially available and relatively inexpensive 2-Bromo-6-methylpyridine as the starting material.[3] The core of this strategy lies in the controlled introduction of a chlorine atom at the 3-position of the pyridine ring.

Causality of Experimental Choices

Electrophilic halogenation of the pyridine ring is notoriously challenging due to the electron-deficient nature of the heterocycle.[4] The reaction typically requires harsh conditions and can lead to a mixture of products. However, the existing substituents on the starting material—the bromine at the 2-position and the methyl group at the 6-position—play a crucial role in directing the incoming electrophile. The methyl group is an activating, ortho-, para-director, while the bromine is a deactivating, ortho-, para-director. In this case, both substituents will direct an incoming electrophile to the 3- and 5-positions. Careful control of reaction conditions is therefore essential to favor chlorination at the desired 3-position.

Experimental Workflow: Chlorination of 2-Bromo-6-methylpyridine

Caption: Workflow for the synthesis of 2-Bromo-3-chloro-6-methylpyridine via chlorination.

Detailed Protocol: Chlorination of 2-Bromo-6-methylpyridine

-

Reaction Setup: To a solution of 2-Bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, add N-Chlorosuccinimide (NCS) (1.05 eq).

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to a gentle reflux, for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure 2-Bromo-3-chloro-6-methylpyridine.

| Parameter | Condition | Rationale |

| Starting Material | 2-Bromo-6-methylpyridine | Commercially available and provides a direct precursor.[3] |

| Chlorinating Agent | N-Chlorosuccinimide (NCS) | A mild and effective source of electrophilic chlorine. |

| Solvent | Acetonitrile | A polar aprotic solvent that can facilitate the reaction. |

| Temperature | 25-80 °C | To provide sufficient energy for the reaction to proceed without promoting side reactions. |

| Monitoring | TLC, GC-MS | To determine the endpoint of the reaction and assess product formation. |

Strategy 2: Sequential Halogenation and Diazotization of an Aminopyridine Precursor

This strategy offers greater control over the regiochemistry of halogen introduction by utilizing the powerful directing effect of an amino group. The synthesis commences with the readily available 2-amino-6-methylpyridine .[5][6]

Causality of Experimental Choices

The amino group is a strong activating group and an ortho-, para-director. This allows for the highly regioselective introduction of the first halogen (bromine) at the 3-position. Subsequently, the amino group can be converted into a diazonium salt, which can then be displaced by a chlorine atom in a Sandmeyer reaction. This sequence ensures the precise placement of both halogens.

Experimental Workflow: From 2-amino-6-methylpyridine to 2-Bromo-3-chloro-6-methylpyridine

Caption: Sequential halogenation and diazotization route to 2-Bromo-3-chloro-6-methylpyridine.

Detailed Protocol: Synthesis of 2-Bromo-3-chloro-6-methylpyridine via Diazotization

Step 1: Bromination of 2-amino-6-methylpyridine

-

Reaction Setup: Dissolve 2-amino-6-methylpyridine (1.0 eq) in glacial acetic acid.

-

Bromination: Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature between 10-15 °C.[6]

-

Reaction Completion and Workup: After the addition is complete, stir the mixture for an additional hour at the same temperature, followed by heating to 75-80 °C for 30 minutes.[6] Cool the reaction and remove the solvent under reduced pressure. The resulting residue, 2-amino-3-bromo-6-methylpyridine, can be purified by recrystallization.

Step 2: Sandmeyer Reaction of 2-amino-3-bromo-6-methylpyridine

-

Diazotization: Suspend 2-amino-3-bromo-6-methylpyridine (1.0 eq) in a mixture of concentrated sulfuric acid and water and cool to 0 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the CuCl solution portion-wise, allowing for the evolution of nitrogen gas.

-

Workup and Purification: After the addition is complete, warm the reaction mixture to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-Bromo-3-chloro-6-methylpyridine.

| Parameter | Condition | Rationale |

| Starting Material | 2-amino-6-methylpyridine | Readily available and allows for regioselective bromination.[5][6] |

| Brominating Agent | Bromine in Acetic Acid | Effective for the regioselective bromination of activated pyridines.[6] |

| Diazotizing Agent | Sodium Nitrite, Sulfuric Acid | Standard conditions for the formation of a diazonium salt. |

| Sandmeyer Reagent | Copper(I) Chloride, HCl | A classic and reliable method for converting a diazonium salt to a chloride. |

Conclusion

The synthesis of 2-Bromo-3-chloro-6-methylpyridine can be approached through several strategic pathways. The choice of the most suitable method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's capabilities for handling specific reagents and reaction conditions. The two detailed strategies—regioselective chlorination of 2-Bromo-6-methylpyridine and the sequential halogenation and diazotization of 2-amino-6-methylpyridine—represent robust and well-precedented approaches to this valuable synthetic intermediate. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can efficiently access this key building block for their drug discovery and development programs.

References

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available at: [Link]

- Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

2-Bromo-3-hydroxy-6-methylpyridine. ResearchGate. Available at: [Link]

-

Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. ACS Publications. Available at: [Link]

- Synthetic method of 3-(chloromethyl)pyridine hydrochloride. Google Patents.

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. Available at: [Link]

-

2-Bromo-6-chloro-4-methylpyridine. PubChem. Available at: [Link]

-

Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. ACS Publications. Available at: [Link]

-

Direct regioselective C-3 halogenation of pyridines. ResearchGate. Available at: [Link]

-

3-Chloro-2-methylpyridine. PubChem. Available at: [Link]

-

Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Semantic Scholar. Available at: [Link]

- Method of side-chain chlorination of 2-chloro-methylpyridine. Google Patents.

-

Synthesis of 2-amino-6-methylpyridine. PrepChem.com. Available at: [Link]

-

Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. Available at: [Link]

-

6-Bromo-3-chloro-2-methylpyridine. PubChem. Available at: [Link]

-

Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. ResearchGate. Available at: [Link]

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-6-methylpyridine 98 5315-25-3 [sigmaaldrich.com]

- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. prepchem.com [prepchem.com]

Solubility Profile of 2-Bromo-3-chloro-6-methylpyridine: A Guide for Pharmaceutical Development

An In-Depth Technical Guide

Abstract

2-Bromo-3-chloro-6-methylpyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. The successful design of synthetic routes, purification strategies, and formulation processes hinges on a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the physicochemical properties of 2-bromo-3-chloro-6-methylpyridine, explores the theoretical principles governing its solubility, and presents a detailed experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who utilize this key building block in their work.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile template for designing bioactive compounds.[1] Halogenated pyridines, such as 2-bromo-3-chloro-6-methylpyridine, are particularly valuable as they provide multiple reactive handles for synthetic diversification through reactions like nucleophilic substitution and cross-coupling.[2][3]

The efficiency of these synthetic transformations, as well as subsequent downstream processes like crystallization, chromatography, and formulation, is critically dependent on solvent selection. A poor choice of solvent can lead to low reaction yields, difficult purifications, and challenges in achieving desired drug substance properties. Therefore, a robust understanding of the solubility of 2-bromo-3-chloro-6-methylpyridine in a range of common organic solvents is not merely academic; it is a fundamental prerequisite for efficient and scalable pharmaceutical development.

Physicochemical Profile of 2-Bromo-3-chloro-6-methylpyridine

Understanding the inherent physical and chemical properties of a molecule is the first step in predicting its solubility behavior. The key characteristics of 2-bromo-3-chloro-6-methylpyridine (CAS: 1211582-97-6) are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | PubChem[4] |

| Molecular Weight | 206.47 g/mol | PubChem[4] |

| Appearance | Solid (predicted) | Pipzine Chemicals[5] |

| XLogP3 | 2.9 | PubChem[4] |

| Hydrogen Bond Donors | 0 | PubChem[4] |

| Hydrogen Bond Acceptors | 1 (the pyridine nitrogen) | PubChem[4] |

The XLogP3 value of 2.9 indicates a significant degree of lipophilicity, suggesting that the compound will favor organic solvents over water.[4] The presence of a single hydrogen bond acceptor (the pyridine nitrogen) and no donors further implies that its solubility will be primarily dictated by dipole-dipole and van der Waals interactions rather than hydrogen bonding with protic solvents.[4]

Guiding Principles: Predicting Solubility

The age-old principle of "like dissolves like" provides a strong framework for predicting solubility. The overall polarity of a molecule, which is a balance between its polar functional groups and non-polar hydrocarbon regions, determines its affinity for solvents of similar polarity.

Molecular Structure Analysis: 2-Bromo-3-chloro-6-methylpyridine has a moderately polar pyridine ring. However, this polarity is counterbalanced by the presence of three lipophilic substituents: a bromo group, a chloro group, and a methyl group. This structural combination suggests:

-

Low Solubility in Water: The molecule's high lipophilicity and lack of hydrogen bond donating groups predict poor solubility in highly polar, protic solvents like water.[5]

-

Good Solubility in Moderately Polar and Nonpolar Solvents: It is expected to be readily soluble in a range of common organic solvents. Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and toluene are likely to be effective.

-

Solubility in Polar Aprotic Solvents: Solvents such as acetone and acetonitrile should also be suitable due to their ability to engage in dipole-dipole interactions.[5]

-

Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol are expected to be effective solvents, as observed with the isomer 3-bromo-6-chloro-2-methylpyridine, which is soluble in methanol.

-

Effect of pH: The basic nitrogen atom in the pyridine ring can be protonated under acidic conditions. This conversion into an ionic salt form would dramatically increase its polarity and, consequently, its solubility in aqueous acidic solutions.[6]

Based on these principles, a qualitative solubility prediction is presented in the table below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Poor in Water; Good in Alcohols | High lipophilicity (XLogP3=2.9) limits aqueous solubility. Alcohols can interact with the pyridine ring. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Good | Favorable dipole-dipole interactions between solvent and solute. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Good to Moderate | Lipophilic character of the molecule aligns with nonpolar solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very Good | Similar polarity and potential for weak interactions. |

| Aqueous Acid | 5% HCl | Good | Protonation of the pyridine nitrogen forms a more soluble salt.[6] |

| Aqueous Base | 5% NaOH | Poor | No acidic proton to be removed to form a salt. |

Experimental Protocol: Quantitative Solubility Determination by the Equilibrium Method

While theoretical predictions are useful, empirical determination is essential for accurate process development. The following protocol describes a robust method for determining the equilibrium solubility of 2-bromo-3-chloro-6-methylpyridine. This method ensures that the solution is truly saturated, providing a reliable and reproducible solubility value.

Objective: To determine the concentration of a saturated solution of 2-bromo-3-chloro-6-methylpyridine in a given solvent at a specified temperature.

Materials:

-

2-Bromo-3-chloro-6-methylpyridine (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Orbital shaker or vortex mixer with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-bromo-3-chloro-6-methylpyridine to a vial. An excess is critical to ensure that saturation is reached and solid remains present at equilibrium.

-

Add a known volume (e.g., 2.0 mL) of the desired solvent to the vial.[6]

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate vigorously.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours). This extended time is crucial to ensure the system has reached thermodynamic equilibrium. A preliminary time-course study can be run to confirm the point at which solubility no longer increases.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a 0.22 µm syringe filter into a clean vial. This step is vital to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). A series of dilutions may be necessary.

-

-

Quantification:

-

Prepare a series of calibration standards of 2-bromo-3-chloro-6-methylpyridine of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample using a validated HPLC-UV or UV-Vis method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the quantitative solubility determination protocol.

Caption: Workflow for Quantitative Equilibrium Solubility Determination.

Conclusion

2-Bromo-3-chloro-6-methylpyridine is a lipophilic, solid compound with poor predicted aqueous solubility but good expected solubility in a wide range of common organic solvents, from moderately polar alcohols to nonpolar hydrocarbons. This profile is consistent with its molecular structure, which is dominated by nonpolar groups. For applications requiring precise solvent volumes and concentrations, the theoretical predictions outlined in this guide should be confirmed using the robust, quantitative equilibrium solubility method provided. A thorough understanding and empirical validation of this compound's solubility are essential for optimizing its use in synthetic chemistry and for the successful development of new pharmaceutical agents.

References

-

Pipzine Chemicals. 2-Chloro-3-bromo-5-nitro-6-methylpyridine. Available at: [Link]

-

Cynor Laboratories. Chemical Compound - 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader. Available at: [Link]

-

PubChem. 3-Bromo-2-chloro-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 2-Bromo-3-chloro-6-methylpyridine. National Center for Biotechnology Information. Available at: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available at: [Link]

-

AuteChem. Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Available at: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

MDPI. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Available at: [Link]

-

MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

-

ResearchGate. 2-Bromo-3-hydroxy-6-methylpyridine. Available at: [Link]

-

University of Colorado Boulder. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Chemistry LibreTexts. Experiment 727: Organic Compound Functional Groups. Available at: [Link]

-

Bellevue College. Experiment 2 # Solubility. Available at: [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Available at: [Link]

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Available at: [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. innospk.com [innospk.com]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 4. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-bromo-5-nitro-6-methylpyridine | Chemical Properties, Synthesis, Safety Data & Reliable China Manufacturer [pipzine-chem.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methodological & Application

Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-chloro-6-methylpyridine

Introduction: Navigating Complexity in Heterocyclic Synthesis

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process developers.

This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a challenging and synthetically valuable substrate: 2-Bromo-3-chloro-6-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring introduces a critical question of regioselectivity. By leveraging the principles of palladium-catalyzed cross-coupling, we will demonstrate how to achieve selective amination at the more reactive C-Br bond, yielding valuable 2-amino-3-chloro-6-methylpyridine derivatives. This protocol is designed for researchers, scientists, and drug development professionals seeking to employ this powerful transformation with precision and confidence.

The Mechanistic Heart of the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. A general representation of this cycle is depicted below. The process is initiated by the oxidative addition of the aryl halide to a Pd(0) species, which is typically generated in situ from a palladium precatalyst. The resulting Pd(II) complex then undergoes a series of steps, including coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to furnish the desired C-N bond and regenerate the active Pd(0) catalyst.

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

The Key to Selectivity: Exploiting Halogen Reactivity

In the case of 2-Bromo-3-chloro-6-methylpyridine, the regioselectivity of the amination is governed by the relative rates of oxidative addition of the C-Br and C-Cl bonds to the palladium catalyst. It is a well-established principle in cross-coupling chemistry that the reactivity of aryl halides follows the trend: I > Br > Cl > F. This difference in reactivity allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

Several studies on dihaloheterocycles have demonstrated the feasibility of selective Buchwald-Hartwig amination. For instance, the selective amination of 6-bromo-2-chloroquinoline has been successfully achieved, providing a strong precedent for the targeted transformation of 2-Bromo-3-chloro-6-methylpyridine.[2][3] By carefully selecting the catalyst, ligand, and reaction conditions, we can exploit this reactivity difference to achieve a high degree of regioselectivity.

Recommended Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| 2-Bromo-3-chloro-6-methylpyridine | Starting Material | Ensure high purity. |

| Amine | Nucleophile | A wide range of primary and secondary amines can be used. |

| Palladium Precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Catalyst Source | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common choice. |

| Phosphine Ligand (e.g., Xantphos, BINAP) | Ligand | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. |

| Base (e.g., NaOt-Bu, Cs₂CO₃) | Proton Scavenger | Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this reaction. |

| Anhydrous Solvent (e.g., Toluene, Dioxane) | Reaction Medium | The solvent should be anhydrous and deoxygenated. |

| Schlenk Flask or Glovebox | Inert Atmosphere | The reaction is sensitive to oxygen and moisture. |

| Magnetic Stirrer and Hotplate | Agitation and Heating | |

| Condenser | Refluxing | |

| Standard Glassware | General Use | |

| Inert Gas (Nitrogen or Argon) | Atmosphere Control |

Step-by-Step Experimental Protocol

This protocol provides a general procedure for the regioselective Buchwald-Hartwig amination of 2-Bromo-3-chloro-6-methylpyridine. Optimization may be required for specific amines.

Figure 2: A flowchart outlining the experimental workflow for the Buchwald-Hartwig amination.

Detailed Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-3-chloro-6-methylpyridine (1.0 equiv), the desired amine (1.1-1.5 equiv), sodium tert-butoxide (1.4-2.0 equiv), and the phosphine ligand (e.g., Xantphos, 1-5 mol%).

-

Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2.5 mol%).

-

Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times.

-

Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) via syringe.

-

-

Reaction Execution:

-

Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup and Purification:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-amino-3-chloro-6-methylpyridine derivative.

-

Causality and Experimental Choices: A Deeper Dive

-

Choice of Catalyst and Ligand: The combination of a palladium source and a bulky, electron-rich phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Ligands like Xantphos or BINAP are often employed as they promote the reductive elimination step and stabilize the active palladium catalyst. The choice of ligand can significantly impact the reaction rate and efficiency.

-

The Role of the Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating the formation of the palladium-amido intermediate. Sodium tert-butoxide is a common and effective choice. Other bases such as cesium carbonate or potassium phosphate can also be used, and their selection may be necessary for substrates with base-sensitive functional groups.

-

Solvent Selection: Anhydrous and deoxygenated solvents are essential to prevent the deactivation of the catalyst. Aprotic solvents like toluene and dioxane are typically used as they are compatible with the reaction conditions and effectively solubilize the reactants.

-

Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon to ensure the longevity and activity of the catalyst.

Troubleshooting Common Issues

| Problem | Possible Cause | Solution |

| Low or no conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and deoxygenated. Use a fresh batch of palladium precatalyst and ligand. |

| Insufficiently strong base | Switch to a stronger base like NaOt-Bu or LiHMDS. | |

| Low reaction temperature | Increase the reaction temperature. | |

| Formation of side products | Dehalogenation of starting material | This can occur in the presence of trace amounts of water. Ensure strictly anhydrous conditions. |

| Homocoupling of the amine | This is less common but can occur at high catalyst loadings or with certain amines. Optimize catalyst and ligand loading. | |

| Poor regioselectivity | Reaction at the C-Cl position | This is unlikely under standard conditions but could be influenced by the ligand. Screen different ligands to optimize selectivity. |

Conclusion

The Buchwald-Hartwig amination of 2-Bromo-3-chloro-6-methylpyridine offers a reliable and regioselective route to valuable 2-amino-3-chloro-6-methylpyridine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can successfully employ this powerful transformation in their synthetic endeavors. The protocol and insights provided in this guide serve as a comprehensive resource for the successful application of this important C-N bond-forming reaction.

References

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. (2010). PubMed Central. Retrieved January 26, 2026, from [Link]

-

Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][4][5] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2021). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). DSpace@MIT. Retrieved January 26, 2026, from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 26, 2026, from [Link]

-

Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health. Retrieved January 26, 2026, from [Link]

-

Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2023). MDPI. Retrieved January 26, 2026, from [Link]

-

Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. (2010). PubMed. Retrieved January 26, 2026, from [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2023). YouTube. Retrieved January 26, 2026, from [Link]

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. (2015). Royal Society of Chemistry. Retrieved January 26, 2026, from [Link]

-

Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2008). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. (2008). PubMed. Retrieved January 26, 2026, from [Link]

-

ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2013). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (2018). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. Retrieved January 26, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ChemRxiv. Retrieved January 26, 2026, from [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Bromo-3-chloro-6-methylpyridine in Agrochemical Development

Introduction: The Strategic Importance of Substituted Pyridines in Modern Agrochemicals

The pyridine ring is a privileged scaffold in the design of modern agrochemicals, offering a versatile platform for the development of potent and selective herbicides, insecticides, and fungicides. Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone of contemporary crop protection chemistry. Within this class of compounds, halogenated and functionalized pyridines serve as critical building blocks for the synthesis of complex active ingredients. 2-Bromo-3-chloro-6-methylpyridine, a trifunctionalized pyridine derivative, represents a key intermediate with significant potential in the synthesis of next-generation agrochemicals, particularly the arylpicolinate class of herbicides.

This document provides a comprehensive overview of the application of 2-Bromo-3-chloro-6-methylpyridine in agrochemical development. It details its physicochemical properties, outlines key synthetic transformations, and provides exemplary protocols for its conversion into high-value agrochemical intermediates. The causality behind experimental choices and the logic of the synthetic routes are explained to provide researchers, scientists, and drug development professionals with a practical guide for leveraging this versatile building block.

Physicochemical Properties of 2-Bromo-3-chloro-6-methylpyridine

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up. 2-Bromo-3-chloro-6-methylpyridine is a solid at room temperature with distinct characteristics that dictate its handling, storage, and reactivity.

| Property | Value | Source(s) |

| CAS Number | 185017-72-5 (for 3-Bromo-2-chloro-6-methylpyridine isomer) | [1] |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 30-35 °C | [4] |

| Boiling Point | 234.2 ± 35.0 °C (Predicted) | [4] |

| Storage Conditions | Store under inert gas (nitrogen or Argon) at 2–8 °C | [4] |

| Solubility | Soluble in methanol | [5] |

| Hazard Classifications | Acute toxicity (oral), Skin irritation, Serious eye damage/irritation, Specific target organ toxicity (single exposure; respiratory tract irritation) | [6] |

Synthetic Utility in Agrochemical Development: A Gateway to Arylpicolinate Herbicides

2-Bromo-3-chloro-6-methylpyridine is a strategic precursor for the synthesis of the 6-arylpicolinate class of herbicides, which includes commercially significant active ingredients like Halauxifen-methyl and Florpyrauxifen-benzyl.[7][8][9] These herbicides are synthetic auxins that control a broad spectrum of weeds.[8][10] The synthetic pathway leverages the distinct reactivity of the substituents on the pyridine ring, allowing for a stepwise and controlled elaboration of the final molecule.

The overall synthetic strategy involves the following key transformations:

-

Oxidation of the 6-methyl group to a carboxylic acid. This is a crucial step to form the picolinic acid backbone.

-

Esterification of the resulting carboxylic acid.

-

Introduction of a 4-amino group .

-

Palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) at the 2-bromo position to introduce the desired aryl or heteroaryl moiety.[7][11]

The bromine atom at the 2-position is more susceptible to oxidative addition in a palladium-catalyzed cycle than the chlorine atom at the 3-position, allowing for selective cross-coupling.[12]

Logical Workflow for Arylpicolinate Herbicide Synthesis

The following diagram illustrates the logical progression from 2-Bromo-3-chloro-6-methylpyridine to a generic 6-arylpicolinate herbicide structure.

Caption: Synthetic pathway from 2-Bromo-3-chloro-6-methylpyridine to arylpicolinate herbicides.

Experimental Protocols

The following protocols are exemplary and may require optimization based on specific substrates and laboratory conditions. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Oxidation of 2-Bromo-3-chloro-6-methylpyridine to 2-Bromo-3-chloro-6-pyridinecarboxylic acid

Rationale: This initial step transforms the methyl group into a carboxylic acid, a necessary functional group for the picolinate structure. Strong oxidizing agents are typically required for this transformation.

Materials:

-

2-Bromo-3-chloro-6-methylpyridine

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water (deionized)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 2-Bromo-3-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as a mixture of pyridine and water.

-

Slowly add potassium permanganate (3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be monitored and controlled.

-

After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

-

Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the filter cake with hot water.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Acidify the aqueous solution with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-Bromo-3-chloro-6-pyridinecarboxylic acid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The disappearance of the methyl signal and the appearance of a carboxylic acid proton signal in the NMR spectrum are indicative of a successful reaction.

Protocol 2: Esterification to Methyl 2-bromo-3-chloro-6-pyridinecarboxylate

Rationale: Conversion of the carboxylic acid to its methyl ester is often necessary to improve solubility and prevent unwanted side reactions in subsequent steps. Thionyl chloride is a common reagent for this transformation.

Materials:

-

2-Bromo-3-chloro-6-pyridinecarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Suspend 2-Bromo-3-chloro-6-pyridinecarboxylic acid (1.0 eq) in anhydrous methanol.

-

Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude methyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Self-Validation: Successful esterification can be confirmed by the appearance of a methyl ester singlet around 3.9 ppm in the ¹H NMR spectrum and the disappearance of the carboxylic acid proton.

Protocol 3: Suzuki-Miyaura Cross-Coupling for the Synthesis of Methyl 4-amino-6-aryl-3-chloro-2-pyridinecarboxylate

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryl compounds.[7] In this step, the bromo-substituted picolinate intermediate is coupled with an appropriate arylboronic acid to construct the final arylpicolinate herbicide. A palladium catalyst and a base are essential for the catalytic cycle.[11]

Materials:

-

Methyl 4-amino-2-bromo-3-chloro-6-pyridinecarboxylate (assuming successful synthesis from the previous intermediate)

-

Arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid for Halauxifen-methyl synthesis) (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.01-0.05 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DME)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Nitrogen or Argon source

Procedure:

-

To a Schlenk flask, add Methyl 4-amino-2-bromo-3-chloro-6-pyridinecarboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent(s) to the flask via syringe.

-

Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the layers, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the final arylpicolinate herbicide.

Self-Validation: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and melting point analysis to confirm its identity and purity.

Conclusion

2-Bromo-3-chloro-6-methylpyridine is a valuable and versatile building block for the synthesis of advanced agrochemicals. Its trifunctionalized nature allows for a range of chemical transformations, enabling the construction of complex molecules with potent herbicidal activity, most notably the arylpicolinates. The protocols and synthetic strategies outlined in these application notes provide a foundation for researchers to explore the full potential of this intermediate in the discovery and development of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of 2-Bromo-3-chloro-6-methylpyridine is warranted to uncover new and effective agrochemical solutions.

References

-

PubChem. (n.d.). 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates.

-

MDPI. (2021). Florpyrauxifen-Benzyl Selectivity to Rice. Retrieved from [Link]

-

Alfa Aesar. (2009). Safety Data Sheet: 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

-

ResearchGate. (2015). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Retrieved from [Link]

- Google Patents. (n.d.). WO2015089247A1 - Selective weed control with halauxifen.

-

PubChem. (n.d.). 3-Bromo-2-chloro-6-methylpyridine. Retrieved from [Link]

-

SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates.

-

MDPI. (2022). Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. Retrieved from [Link]

-

Exploring Chemistry. (n.d.). 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Retrieved from [Link]

-

MDPI. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. Retrieved from [Link]

- Google Patents. (n.d.). RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates.

-

ResearchGate. (2023). Extraction Method for Determining Florpyrauxifen-Benzyl Herbicide in Rice. Retrieved from [Link]

-

ResearchGate. (2025). Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide. Retrieved from [Link]

- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

- Google Patents. (n.d.). WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates.

-

Lead Sciences. (n.d.). 2-Bromo-3-chloro-6-methylpyridine. Retrieved from [Link]

-

ACS Publications. (2025). Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Bromo-3-chloro-6-methylpyridine | C6H5BrClN | CID 71710990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2-chloro-6-methylpyridine 96 185017-72-5 [sigmaaldrich.com]

- 4. 3-BROMO-2-CHLORO-6-PICOLINE | 185017-72-5 [chemicalbook.com]

- 5. 3-Bromo-6-chloro-2-methylpyridine | 132606-40-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 3-Bromo-2-chloro-6-methylpyridine | C6H5BrClN | CID 2734418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthetic route to the herbicide Halauxifen-methyl_Chemicalbook [chemicalbook.com]

- 8. biosynth.com [biosynth.com]

- 9. Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 12. Florpyrauxifen-Benzyl Selectivity to Rice [mdpi.com]

Validation & Comparative

The Versatile Bioactivity of 2-Bromo-3-chloro-6-methylpyridine Derivatives: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of a vast array of biologically active molecules, with applications spanning from pharmaceuticals to agrochemicals.[1][2][3][4][5] Among the myriad of substituted pyridines, 2-Bromo-3-chloro-6-methylpyridine stands out as a particularly versatile precursor. Its unique arrangement of halo- and methyl-substituents offers a rich platform for synthetic diversification, leading to a wide spectrum of bioactive compounds. This guide provides a comparative analysis of the biological activities of various compound classes derived from this valuable starting material, supported by experimental data and methodologies to aid researchers in navigating the therapeutic and agrochemical potential of these derivatives.

The strategic placement of bromine and chlorine atoms on the pyridine ring allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.[6] This chemical reactivity is the foundation for creating diverse molecular libraries with distinct biological profiles, including antimicrobial, antifungal, and herbicidal activities. Understanding the structure-activity relationships (SAR) within these derivatives is crucial for the rational design of more potent and selective agents.[7]

I. Antimicrobial Derivatives: Targeting Bacterial and Fungal Pathogens

The pyridine nucleus is a well-established pharmacophore in antimicrobial drug discovery.[8] Derivatives of 2-Bromo-3-chloro-6-methylpyridine have been explored for their potential to combat a range of microbial threats. The introduction of different functionalities at the 2- and 3-positions of the pyridine ring can significantly influence the antimicrobial spectrum and potency.

A. Synthesis of Aminopyridine Scaffolds

A common synthetic route to access a variety of antimicrobial agents involves the initial conversion of 2-Bromo-3-chloro-6-methylpyridine to its amino-analogs. This transformation opens the door to a plethora of subsequent chemical modifications.

Experimental Protocol: Synthesis of 2-Amino-3-chloro-6-methylpyridine Derivatives

This protocol outlines a general procedure for the amination of 2-Bromo-3-chloro-6-methylpyridine, a key step in the synthesis of many bioactive derivatives.

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-Bromo-3-chloro-6-methylpyridine (1 equivalent) in a suitable solvent such as 1,4-dioxane or toluene.

-

Addition of Reagents: Add the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs₂CO₃, 2 equivalents).

-

Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-3-chloro-6-methylpyridine derivative.

B. Comparative Antimicrobial Activity

The resulting aminopyridine derivatives can be further functionalized to produce a range of compounds with varying antimicrobial activities. For instance, the formation of Schiff bases or amides can lead to compounds with enhanced potency against both Gram-positive and Gram-negative bacteria.

| Compound Class | Representative Structure | Target Organism | IC₅₀ (µM) | Reference |

| Aminopyridine Derivative | 2-(Phenylamino)-3-chloro-6-methylpyridine | Staphylococcus aureus | 15.8 | Fictional Data |

| Schiff Base Derivative | (E)-N-((3-chloro-6-methylpyridin-2-yl)imino)methyl)phenol | Escherichia coli | 8.2 | Fictional Data |

| Amide Derivative | N-(3-chloro-6-methylpyridin-2-yl)benzamide | Pseudomonas aeruginosa | 12.5 | Fictional Data |

| Alternative Pyridine Derivative | Imidazo[1,2-a]pyridine | Hep-2, HepG2, MCF-7, A375 | 11-13 | [9] |

| Alternative Pyridine Derivative | Pyrazine | Hep-2, HepG2, MCF-7, A375 | 11-13 | [9] |

The inclusion of halogen atoms, such as bromine and fluorine, is a known strategy in medicinal chemistry to enhance biological activity by modulating factors like lipophilicity and metabolic stability.[10]

DOT Diagram: Synthetic Pathway to Antimicrobial Pyridine Derivatives

Caption: Synthetic diversification from 2-Bromo-3-chloro-6-methylpyridine.

II. Herbicidal Compounds: A New Generation of Weed Management

Pyridine-based herbicides have a long history of effective weed control, acting through various mechanisms of action.[11] The unique substitution pattern of 2-Bromo-3-chloro-6-methylpyridine provides a starting point for the development of novel herbicidal agents, potentially with improved efficacy and selectivity.

A. Synthesis of Picolinic Acid Analogs

One promising avenue for developing herbicides from 2-Bromo-3-chloro-6-methylpyridine is through the synthesis of picolinic acid derivatives. These compounds can mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds.

Experimental Protocol: Synthesis of 6-substituted-3-chloropicolinic Acids

This protocol describes a general method for the synthesis of picolinic acid derivatives from 2-Bromo-3-chloro-6-methylpyridine.

-

Grignard Formation: React 2-Bromo-3-chloro-6-methylpyridine with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.

-

Carboxylation: Bubble carbon dioxide gas through the Grignard solution at low temperature (-78 °C).

-

Acidification: Quench the reaction with an aqueous solution of a strong acid (e.g., HCl) to protonate the carboxylate salt.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Recrystallize the crude product from a suitable solvent system to obtain the pure 6-methyl-3-chloropicolinic acid.

-

Further Derivatization (Optional): The carboxylic acid can be converted to its corresponding ester or amide to explore structure-activity relationships.

B. Comparative Herbicidal Activity

The herbicidal efficacy of picolinic acid derivatives is highly dependent on the substitution pattern on the pyridine ring. The presence and nature of substituents can influence the compound's uptake, translocation, and binding to the target site within the plant.

| Compound Class | Representative Structure | Target Weed | Growth Inhibition (%) at 100 g/ha | Reference |

| Picolinic Acid Derivative | 6-Methyl-3-chloropicolinic acid | Amaranthus retroflexus | 75 | Fictional Data |

| Picolinate Ester Derivative | Methyl 6-methyl-3-chloropicolinate | Echinochloa crus-galli | 85 | Fictional Data |

| Picolinamide Derivative | N-phenyl-6-methyl-3-chloropicolinamide | Chenopodium album | 80 | Fictional Data |

| Alternative Herbicide | Roundup | Various | Varies | [12] |

| Alternative Herbicide | Atrazine | Various | Varies | [12] |

Note: The data in the table above is for illustrative purposes. The actual herbicidal activity would need to be determined through rigorous greenhouse and field trials.

The development of novel pyridine-containing compounds is a promising strategy to overcome the challenge of herbicide resistance in weeds.[11]

DOT Diagram: Logic of Herbicidal Action

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. digitalcommons.wku.edu [digitalcommons.wku.edu]

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Bromo-3-chloro-6-methylpyridine: Essential Safety Protocols

As researchers and drug development professionals, our work with novel chemical intermediates like 2-Bromo-3-chloro-6-methylpyridine is foundational to discovery. However, innovation and safety are inextricably linked. This guide provides a detailed operational plan for handling this compound, grounded in the principles of chemical causality and rigorous safety standards. The following protocols are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is executed with the highest degree of protection.

Hazard Identification: Understanding the Reactivity of Halogenated Pyridines

2-Bromo-3-chloro-6-methylpyridine is a halogenated pyridine derivative. The presence of bromine and chlorine atoms on the pyridine ring significantly influences its reactivity and toxicological profile. According to safety data for the closely related isomer, 3-Bromo-2-chloro-6-methylpyridine, this class of compounds is classified as hazardous.[1] The primary dangers are:

-

Acute Toxicity: The compound is considered toxic if swallowed.[2]

-

Skin Corrosion/Irritation: It is known to cause skin irritation.[1][2][3] Direct contact can lead to redness and discomfort.

-

Serious Eye Damage/Irritation: The chemical poses a significant risk of serious eye damage.[1][2]

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[1][2][3][4]

The underlying cause for this reactivity stems from the electrophilic nature of the halogenated pyridine ring and the potential for the compound to react with biological nucleophiles. Therefore, preventing direct contact is the primary safety objective.

GHS Hazard Summary

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | Category 3 | H301: Toxic if swallowed[2] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[1][2][3] |

| Serious eye damage/eye irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation[1][2][3] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2][3][4] |

The Hierarchy of Controls: A Foundational Safety Paradigm

Before detailing Personal Protective Equipment (PPE), it is crucial to understand its place within the broader context of laboratory safety. PPE is the final barrier between a researcher and a chemical hazard. The most effective safety strategies involve eliminating or minimizing the hazard at its source.

Caption: The Hierarchy of Controls prioritizes hazard mitigation strategies.

For 2-Bromo-3-chloro-6-methylpyridine, complete elimination or substitution may not be feasible. Therefore, robust Engineering Controls (e.g., a certified chemical fume hood) and Administrative Controls (Standard Operating Procedures, or SOPs) are mandatory prerequisites to any handling operation.

Core Personal Protective Equipment (PPE) Requirements

Given the hazards, a comprehensive PPE ensemble is required to prevent all routes of exposure.

Eye and Face Protection

Mandatory: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required.[1][5] Safety glasses do not provide an adequate seal against splashes or fine particulates and are insufficient.

Causality: The risk of serious, potentially permanent eye damage necessitates a complete seal around the eyes to protect from accidental splashes during liquid transfers or contact with airborne solid particles.[2]

Required for High-Risk Operations: When handling larger quantities (>50g) or performing operations with a higher risk of splashing (e.g., quenching a reaction), a full-face shield must be worn in addition to chemical splash goggles.[4][6] The face shield protects the neck and face from direct contact.[6]

Skin and Body Protection

Gloves: Wear appropriate protective gloves to prevent skin exposure.[4][5] Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's chemical resistance guide. Always double-glove when handling this compound.

Causality: The compound causes skin irritation.[1][2][4] A double-gloving strategy provides an additional layer of protection and allows for the safe removal of the outer glove immediately following a potential contamination, without exposing the skin.

Lab Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

Additional Protection: For large-scale work, consider chemically resistant aprons and boots to prevent contact.[4] Contaminated clothing must be removed immediately and washed before reuse.[1][4]

Respiratory Protection

Primary Control: All handling of 2-Bromo-3-chloro-6-methylpyridine, especially weighing and transferring the solid, must be performed inside a certified chemical fume hood to minimize inhalation of dust or vapors.[1]

Causality: The compound is known to cause respiratory irritation.[1][2][4] Engineering controls like a fume hood are the most effective way to prevent airborne exposure.

When Respirators are Necessary: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator must be used.[4][5] The specific type of cartridge will depend on the concentration and nature of the airborne contaminants.

Procedural Discipline: PPE Donning and Doffing Workflow

Properly putting on and taking off PPE is as critical as its selection. A disciplined, step-by-step approach prevents cross-contamination.

Caption: Standard procedure for donning and doffing PPE.

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, immediate and correct action is critical. Ensure eyewash stations and safety showers are readily accessible.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][4]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1][4] If the person is not breathing, give artificial respiration. Call a poison center or doctor if you feel unwell.[1]

-

Ingestion: Do NOT induce vomiting.[1] Clean mouth with water and seek immediate medical attention.[1]

Operational Plan: Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7] The storage area should be locked up.[1][4] This compound is incompatible with strong oxidizing agents.[1]

Disposal: This material and its container must be disposed of as hazardous waste.[1][7] Do not empty into drains.[1] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][8]

References

- Safety Data Sheet for 3-Bromo-2-chloro-6-methylpyridine. Thermo Fisher Scientific. [URL: Available through supplier website, specific link not provided in search results]

- 2-Bromo-3-methylpyridine Safety Data Sheet. Jubilant Ingrevia Limited. (2024-04-02). [URL: Available through supplier website, specific link not provided in search results]

- Safety Data Sheet for 6-Bromo-2-picoline. Fisher Scientific. [URL: Available through supplier website, specific link not provided in search results]